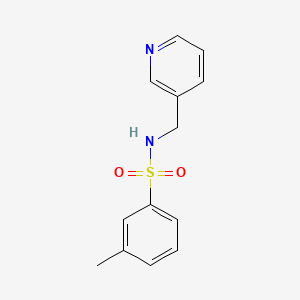![molecular formula C18H17F3N2O3 B7497138 3-(N-[2-[3-(trifluoromethyl)phenoxy]acetyl]anilino)propanamide](/img/structure/B7497138.png)
3-(N-[2-[3-(trifluoromethyl)phenoxy]acetyl]anilino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-[2-[3-(trifluoromethyl)phenoxy]acetyl]anilino)propanamide, commonly known as TFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMPA is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C17H15F3N2O3.
Wissenschaftliche Forschungsanwendungen
TFMPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. TFMPA is a potent inhibitor of the GABA-A receptor, which is a major neurotransmitter receptor in the brain. TFMPA has been shown to selectively block the GABA-A receptor in a dose-dependent manner, making it a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions.
Wirkmechanismus
TFMPA acts as a competitive antagonist of the GABA-A receptor by binding to the receptor site that is responsible for the binding of GABA. TFMPA blocks the binding of GABA to the receptor, which results in the inhibition of GABA-mediated neurotransmission. This leads to the activation of excitatory neurotransmission, which can cause convulsions and seizures.
Biochemical and Physiological Effects:
TFMPA has been shown to have significant effects on the central nervous system. In animal studies, TFMPA has been shown to induce convulsions and seizures, indicating its potential to be used as a tool for studying epilepsy and other neurological disorders. TFMPA has also been shown to have anxiolytic and sedative effects, which may have potential therapeutic applications in the treatment of anxiety and sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPA has several advantages for use in lab experiments. It is a potent and selective inhibitor of the GABA-A receptor, which makes it a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions. TFMPA is also relatively easy to synthesize, which makes it readily available for use in research. However, TFMPA has limitations, including its potential toxicity and its ability to induce convulsions and seizures, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of TFMPA. One potential direction is to investigate the potential therapeutic applications of TFMPA in the treatment of anxiety and sleep disorders. Another direction is to further explore the role of GABA-A receptors in neurological disorders, such as epilepsy and Alzheimer's disease, using TFMPA as a tool. Additionally, the development of new GABA-A receptor antagonists based on the structure of TFMPA may lead to the discovery of novel therapeutic agents for the treatment of various neurological disorders.
Synthesemethoden
TFMPA can be synthesized through a multi-step process that involves the reaction of 3-nitrobenzoyl chloride with 3-(trifluoromethyl)aniline, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2-(trifluoromethyl)phenylacetyl chloride to obtain the final product, TFMPA.
Eigenschaften
IUPAC Name |
3-(N-[2-[3-(trifluoromethyl)phenoxy]acetyl]anilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-5-4-8-15(11-13)26-12-17(25)23(10-9-16(22)24)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXVRAJJENEMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC(=O)N)C(=O)COC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide](/img/structure/B7497072.png)
![N-[(1S)-1-(2,4-difluorophenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7497091.png)
![2,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-(pyridin-2-ylmethyl)pyrrole-3-carboxamide](/img/structure/B7497092.png)


![5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7497121.png)
![1-(5-methoxy-2-methyl-1H-indol-3-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7497126.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one](/img/structure/B7497133.png)


![2-acetamido-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7497167.png)
